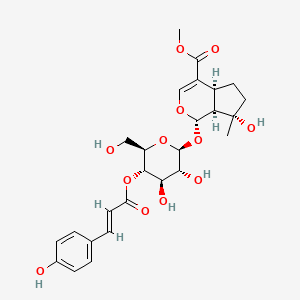

4'-O-trans-p-Coumaroylmussaenoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Research has shown various methods for the synthesis of compounds related to 4'-O-trans-p-Coumaroylmussaenoside. For example, amide bond formation using 4-coumarate:CoA ligase from Arabidopsis thaliana has been demonstrated as a method for synthesizing 4-coumaroyl- and hexanoyl-amino acids, showcasing the enzyme's potential for generating a series of biologically active amide compounds (Mori et al., 2021).

Molecular Structure Analysis

The analysis of the molecular structure, particularly through quantum-chemical calculations, has provided insights into the antioxidant properties of related compounds, such as trans-p-coumaric and trans-sinapinic acids. These studies have determined structural features that contribute to strong antioxidant properties, employing methods like Gaussian 03W software package at the DFT level (Urbaniak et al., 2012).

Chemical Reactions and Properties

The formation of specific bonds and reactions, like the palladium-catalyzed oxidative Heck coupling reaction for synthesizing 4-arylcoumarins from coumarins and arylboronic acids, illustrates the complex chemical reactions and properties associated with coumaroylmussaenoside derivatives. These reactions provide moderate to excellent yields and show tolerance toward a variety of functional groups (Li et al., 2012).

Physical Properties Analysis

The study of physical properties includes investigating fluorescence dyes based on coumarin chromophores, which have been found to exhibit high fluorescence quantum yields, good electrochemical, thermal, and photochemical stabilities. Such properties make these compounds suitable for applications like living cell imaging (Chen et al., 2012).

Chemical Properties Analysis

The chemical properties of 4'-O-trans-p-Coumaroylmussaenoside and related compounds are diverse. For instance, the synthesis and investigation of V-shaped bis-coumarins have contributed to understanding the absorption and emission characteristics, revealing strong absorption in the visible spectrum and strong greenish-yellow fluorescence. These findings are critical for developing new optical materials and understanding the compound's chemical behavior (Tasior et al., 2014).

科学的研究の応用

Role in Plant Biochemistry :

- 4'-O-trans-p-Coumaroylmussaenoside is part of a class of compounds involved in the biosynthesis of chlorogenic acid, an important constituent in plant defense and metabolism. This pathway is highlighted in carrot cell cultures, where enzymes like microsomal 5-O-(4-coumaroyl)-D-quinate/shikimate 3'-hydroxylase play a crucial role (Kühnl, Koch, Heller, & Wellmann, 1987).

- The compound is part of the phenylpropanoid pathway, which is essential for lignification in plants. Alterations in enzymes like 4-coumarate:coenzyme A ligase, which are involved in this pathway, can dramatically affect lignin content and composition in plants, as seen in tobacco plants (Kajita, Katayama, & Omori, 1996).

Pharmacological Applications :

- Some derivatives of p-coumaric acid, to which 4'-O-trans-p-Coumaroylmussaenoside is related, have been studied for their biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. These studies underscore the potential of such compounds in pharmacology (Pei, Ou, Huang, & Ou, 2016).

- Specific derivatives, like 4-O-(2″-O-acetyl-6″-O-p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acid, have shown notable anti-tumor activity against lung cancer, pointing to the therapeutic potential of compounds in this class (Peng, Wu, Jiang, Liu, Sun, Wu, & Wu, 2015).

特性

IUPAC Name |

methyl (1S,4aS,7S,7aS)-1-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-26(33)10-9-15-16(23(32)34-2)12-35-24(19(15)26)38-25-21(31)20(30)22(17(11-27)36-25)37-18(29)8-5-13-3-6-14(28)7-4-13/h3-8,12,15,17,19-22,24-25,27-28,30-31,33H,9-11H2,1-2H3/b8-5+/t15-,17-,19-,20-,21-,22-,24+,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEXYXJRRAKWIL-KPFFXFJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-O-trans-p-Coumaroylmussaenoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one](/img/structure/B1180524.png)

![3-{Benzyl[(cyclohexylamino)carbonyl]amino}propanamide](/img/structure/B1180530.png)